Cas no 73435-47-9 (Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate)
73435-47-9 structure
Product Name:Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
CAS-nummer:73435-47-9
MF:C26H32O11
MW:520.52600
CID:1760646
PubChem ID:21125878
Update Time:2024-10-27
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- methyl (1R,2R,3R,3aR,4R,6aR,11aR,11bS)-1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)dibenzo[de,g]chromene-3(3aH)-carboxylate
- methyl (1R,2R,3R,3aR,4R,6aR,11aR,11bS)-1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,
- methyl (1R,2R,3R,3aR,4R,6aR,11aR,11bS)-1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)dibenzo[de,g]chromene-3(3aH)-carboxyla
- Dehydrobrucein A
- Dehydrobruceine A
- Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4
- HY-N8257
- Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- CS-0142037
- AKOS040761590
- 73435-47-9
-
- Inchi: 1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26+/m1/s1
- InChI-sleutel: RHISAUJYNIABND-IRPUDBTHSA-N
- LACHT: O1C([H])([H])[C@@]23[C@@]4([H])C([H])([H])C5=C(C([H])([H])[H])C(C(=C([H])[C@]5(C([H])([H])[H])[C@@]2([H])[C@]([H])([C@@]([H])([C@]1(C(=O)OC([H])([H])[H])[C@]3([H])[C@]([H])(C(=O)O4)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)O[H])O[H])O[H])=O
Berekende eigenschappen
- Exacte massa: 520.19446183g/mol
- Monoisotopische massa: 520.19446183g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 6
- Complexiteit: 1150
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 166
- XLogP3: 1.3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.46
- Kookpunt: 729.6°C at 760 mmHg
- Vlampunt: 244.2°C
- Brekindex: 1.609
- Dampfdruk: 0.2±0.4 mmHg at 25°C
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3797-1 mg |
Dehydrobruceine A |
73435-47-9 | 1mg |
¥3155.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3797-5mg |
Dehydrobruceine A |
73435-47-9 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN3797-5 mg |
Dehydrobruceine A |
73435-47-9 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN3797-1 mL * 10 mM (in DMSO) |
Dehydrobruceine A |
73435-47-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN3797-1 ml * 10 mm |
Dehydrobruceine A |
73435-47-9 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate Gerelateerde literatuur
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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